molecular formula C21H25BrN2O B246852 N-benzyl-1-[(3-bromophenyl)methyl]-N-methylpiperidine-3-carboxamide

N-benzyl-1-[(3-bromophenyl)methyl]-N-methylpiperidine-3-carboxamide

Cat. No.: B246852
M. Wt: 401.3 g/mol
InChI Key: VCSLCFNVGCORAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1-[(3-bromophenyl)methyl]-N-methylpiperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with benzyl, bromobenzyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-[(3-bromophenyl)methyl]-N-methylpiperidine-3-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Benzyl and Bromobenzyl Groups: The benzyl and bromobenzyl groups are introduced through nucleophilic substitution reactions. Common reagents used in these reactions include benzyl chloride and 3-bromobenzyl chloride.

    Methylation: The methyl group is introduced through a methylation reaction using reagents such as methyl iodide or dimethyl sulfate.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction using reagents like acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-[(3-bromophenyl)methyl]-N-methylpiperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-1-[(3-bromophenyl)methyl]-N-methylpiperidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-1-[(3-bromophenyl)methyl]-N-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-(3-chlorobenzyl)-N-methyl-3-piperidinecarboxamide
  • N-benzyl-1-(3-fluorobenzyl)-N-methyl-3-piperidinecarboxamide
  • N-benzyl-1-(3-iodobenzyl)-N-methyl-3-piperidinecarboxamide

Uniqueness

N-benzyl-1-[(3-bromophenyl)methyl]-N-methylpiperidine-3-carboxamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C21H25BrN2O

Molecular Weight

401.3 g/mol

IUPAC Name

N-benzyl-1-[(3-bromophenyl)methyl]-N-methylpiperidine-3-carboxamide

InChI

InChI=1S/C21H25BrN2O/c1-23(14-17-7-3-2-4-8-17)21(25)19-10-6-12-24(16-19)15-18-9-5-11-20(22)13-18/h2-5,7-9,11,13,19H,6,10,12,14-16H2,1H3

InChI Key

VCSLCFNVGCORAF-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)Br

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC(=CC=C3)Br

Origin of Product

United States

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